molecular formula C12H22O5 B8520388 (5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate

(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate

Cat. No.: B8520388
M. Wt: 246.30 g/mol
InChI Key: FJLNSJDWBNDVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate is an organic compound with the molecular formula C12H22O5. It is a derivative of acetic acid and is characterized by the presence of diethoxy and dimethyl groups attached to the oxobutyl ester moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester typically involves the esterification of acetic acid with the corresponding alcohol under acidic conditions. One common method is the reaction of acetic acid with 4,4-diethoxy-1,1-dimethyl-2-oxobutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s reactivity and functional groups enable it to interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid dimethoxy methyl ester: Similar in structure but with methoxy groups instead of diethoxy groups.

    Acetic acid 4,4-diphenyl-1,5-cyclohexadienyl ester: Contains a cyclohexadienyl ester moiety.

    Acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxo-butyl ester: A closely related compound with slight variations in the ester group.

Uniqueness

(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate is unique due to its specific combination of diethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate

InChI

InChI=1S/C12H22O5/c1-6-15-11(16-7-2)8-10(14)12(4,5)17-9(3)13/h11H,6-8H2,1-5H3

InChI Key

FJLNSJDWBNDVER-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)C(C)(C)OC(=O)C)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boron trifluoride etherate (17.03 g, 120.0 mmol) was added drop-wise over 15 min to a cooled (−40° C.) solution of triethyl orthoformate (14.82 g, 100.0 mmol) in dichloromethane (50 ml). Stirring was continued for 10 min then the solution was transferred to an ice-water bath and stirred at 0° C. for 20 min. The mixture was cooled to −78° C., and acetic acid 1,1-dimethyl-2-oxopropyl ester (7.21 g, 50.0 mmol) added followed by drop-wise addition of N,N-diisopropylethylamine (19.39 g, 150.0 mmol) over 15 min. Stirring was continued for 1 h then the solution was poured onto a vigorously stirred mixture of saturated sodium hydrogencarbonate solution (500 ml) and dichloromethane (200 ml). The organic phase was separated, washed with ice-cold 1N sulfuric acid solution (2×500 ml) and ice-cold water (2×500 ml), dried over anhydrous sodium sulfate solution and evaporated to give acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester (12.32 g, 100%) as a yellow oil.
Quantity
17.03 g
Type
reactant
Reaction Step One
Quantity
14.82 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.21 g
Type
reactant
Reaction Step Three
Quantity
19.39 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

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